molecular formula C15H17N B15310957 3-(Naphthalen-2-ylmethyl)pyrrolidine

3-(Naphthalen-2-ylmethyl)pyrrolidine

Cat. No.: B15310957
M. Wt: 211.30 g/mol
InChI Key: SBNPCDBUDSQMMA-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-ylmethyl)pyrrolidine (Molecular Formula: C15H17N, Molecular Weight: 211.30 g/mol) is a pyrrolidine derivative featuring a naphthalene group attached to the pyrrolidine ring at the 3-position . The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, making compounds like this one frequently explored for their biological activities, including antiviral and anticancer properties . The mechanism of action is thought to involve its interaction with molecular targets through both the pyrrolidine and naphthalene moieties; the pyrrolidine ring can engage in hydrogen bonding and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins . The parent compound, naphthalene, is readily absorbed into the systemic circulation following inhalation, ingestion, or dermal exposure and is metabolized into reactive epoxide and quinone metabolites by cytochrome P450 oxidation . It is crucial to note that this product is For Research Use Only. It is not intended for human or veterinary use. Researchers should be aware that naphthalene exposure can cause adverse effects including haemolysis, particularly in individuals with G6PD deficiency, and is a possible human carcinogen .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-(naphthalen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C15H17N/c1-2-4-15-10-12(5-6-14(15)3-1)9-13-7-8-16-11-13/h1-6,10,13,16H,7-9,11H2

InChI Key

SBNPCDBUDSQMMA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-ylmethyl)pyrrolidine typically involves the N-arylation of pyrrolidine with a naphthalen-2-ylmethyl halide. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Another approach involves the reductive amination of naphthalen-2-ylmethyl ketone with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonates

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Alkylated or sulfonated derivatives

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylmethyl)pyrrolidine involves its interaction with molecular targets through its pyrrolidine and naphthalene moieties. The pyrrolidine ring can engage in hydrogen bonding and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Position Effects

  • 1-(Naphthalen-2-ylmethyl)pyrrolidine (3ad): Synthesized via decarboxylative N-alkylation, this 1-substituted derivative exhibited a high yield (91%) using catalyst C1. Its NMR data (δ 3.83 ppm for the naphthylmethyl group) confirm structural integrity . In contrast, 3-substituted derivatives (e.g., 3-(Naphthalen-2-yl)propenone derivatives) are synthesized via catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) but lack detailed yield or activity data .
  • 2,5-Dimethylpyrrolidine (compound 30) : A 2- and 5-substituted analog showed similar potency to the parent compound (4) in a structure-activity relationship (SAR) study, whereas replacing pyrrolidine with D-proline (compound 31) reduced potency by 9-fold, highlighting the sensitivity of activity to substituent position and stereochemistry .

Substituent Type and Bioactivity

  • Naphthyl vs. Pyridinyl Groups : Compounds with naphthylmethyl substituents (e.g., 3ad) are often synthesized for their lipophilic bulk, which enhances membrane permeability. In contrast, pyridinyl -substituted pyrrolidines (e.g., 3-(pyridin-3-yl) derivatives) are explored for hydrogen-bonding interactions with targets like kinases or GPCRs .
  • Methylation Effects : Methylation of pyrrolidine amines (e.g., compound 23 derived from pyrrolidine derivative 3) increased antiviral activity 40-fold (EC₅₀: 0.4 µM vs. 16 µM), suggesting that N-methylation can enhance potency by reducing polarity or metabolic degradation .

Stereochemical Considerations

  • S,R vs. R,S Isomers: In melanocortin-4 receptor (MC4R) ligands, the S,R diastereomer of a pyrrolidine derivative acted as a full agonist (EC₅₀: 3.8 nM), while the R,S isomer retained affinity but lost efficacy, underscoring the critical role of stereochemistry in receptor activation .
  • Stereochemistry-Independent Activity : Conversely, certain pyrrolidine-hydroxamates (e.g., hybrid benzofuroxan derivatives) exhibited similar GI₅₀ values (21.1–32.5 µM) regardless of stereochemistry, indicating target-dependent variability in stereochemical requirements .

Metabolic and Biodegradation Pathways

  • Cotinine Derivatives : Microbial degradation of pyrrolidine derivatives (e.g., 1-methyl-5-(3-pyridyl)pyrrolidine-2-ol) by Pseudomonas sp. involves hydroxylation and demethylation, producing intermediates like cotinine. This highlights the metabolic vulnerability of pyrrolidine rings in environmental or physiological systems .
  • Nicotine Metabolites : Structural simplification (e.g., removal of the pyrrolidine methyl group in nicotine to form N-methylpyrrolidone ) abolishes nicotine-like smooth muscle activity, emphasizing the necessity of intact ring systems for bioactivity .

Q & A

Q. What established synthetic routes exist for 3-(Naphthalen-2-ylmethyl)pyrrolidine, and what reaction parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or domino multicomponent reactions. For example, nucleophilic substitution between naphthalene derivatives and pyrrolidine precursors under basic conditions (e.g., KOH/EtOH) is common. Key parameters include:
  • Temperature : Controlled heating (80–100°C) improves reaction kinetics while avoiding decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or dichloromethane balances solubility and reactivity .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems.
  • Substrate Purity : Impurities in naphthalene derivatives may lead to side reactions; pre-purification via column chromatography is recommended.
    Domino reactions (e.g., one-pot condensation of aldehydes, amines, and naphthols) offer atom-efficient alternatives but require precise stoichiometric ratios and reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identify pyrrolidine ring protons (δ 1.5–3.0 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm). Coupling patterns (e.g., J = 5–8 Hz) confirm substituent positions.
  • 13C NMR : Distinguish sp³ carbons (pyrrolidine, δ 20–60 ppm) and sp² carbons (naphthyl, δ 120–140 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding between NH and π-systems) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z ≈ 225 for [M+H]⁺) and fragmentation patterns to verify structural integrity.

Q. What preliminary toxicological assessments are recommended for naphthalene-containing pyrrolidine derivatives in biological studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤10 μM to assess acute toxicity.
  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., rat liver microsomes) to predict pharmacokinetics .
  • In Vivo Models :
  • Acute Oral Toxicity (OECD 423) : Administer graded doses (50–300 mg/kg) to rodents, monitoring for neurobehavioral or respiratory effects over 14 days.
  • Environmental Impact : Assess biodegradability via OECD 301D closed bottle tests to inform disposal protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps (e.g., nucleophilic attack) .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents, temperatures, and catalysts.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. How should researchers resolve discrepancies in reported toxicological data for naphthalene-pyrrolidine hybrids?

  • Methodological Answer :
  • Variable Analysis : Compare studies for differences in:
  • Purity : Impurities (e.g., methylnaphthalene byproducts) may skew results; validate via HPLC (>95% purity) .
  • Exposure Routes : Oral vs. inhalation toxicity can vary due to metabolic pathway differences (e.g., cytochrome P450 activation).
  • Model Organisms : Rodent vs. zebrafish models may show divergent LD50 values due to metabolic scaling .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, weighting studies by sample size and methodological rigor.

Q. What strategies enhance the regioselectivity of functionalizing this compound for targeted bioactivity?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic aromatic substitution on the naphthyl ring .
  • Enzymatic Catalysis : Use lipases or cytochrome P450 mimics to achieve enantioselective oxidation of the pyrrolidine ring .
  • Protection-Deprotection : Protect the pyrrolidine nitrogen with Boc groups during naphthyl modification, followed by acidic cleavage .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under ambient conditions?

  • Methodological Answer :
  • Controlled Stability Studies :
  • Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS.
  • Light Sensitivity : Expose to UV (365 nm) and monitor photolysis rates; use amber vials if degradation exceeds 5% .
  • Comparative NMR : Track chemical shift changes in stored vs. fresh samples to identify decomposition pathways (e.g., oxidation at the benzylic position) .

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